molecular formula C11H7BrN2S2 B10948810 (2E)-3-(4-bromothiophen-2-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

(2E)-3-(4-bromothiophen-2-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B10948810
M. Wt: 311.2 g/mol
InChI Key: LPMNJENUYUZGNO-KRXBUXKQSA-N
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Description

(E)-2-(4-BROMO-2-THIENYL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-BROMO-2-THIENYL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination of the thiophene ring: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling reactions: The brominated thiophene and the thiazole derivative can be coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Introduction of the cyano group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-BROMO-2-THIENYL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: In the development of organic semiconductors and conductive polymers.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-2-(4-BROMO-2-THIENYL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-BROMO-2-THIENYL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE: can be compared with other compounds having similar structural motifs, such as:

Properties

Molecular Formula

C11H7BrN2S2

Molecular Weight

311.2 g/mol

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C11H7BrN2S2/c1-7-5-16-11(14-7)8(4-13)2-10-3-9(12)6-15-10/h2-3,5-6H,1H3/b8-2+

InChI Key

LPMNJENUYUZGNO-KRXBUXKQSA-N

Isomeric SMILES

CC1=CSC(=N1)/C(=C/C2=CC(=CS2)Br)/C#N

Canonical SMILES

CC1=CSC(=N1)C(=CC2=CC(=CS2)Br)C#N

Origin of Product

United States

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